molecular formula C7H9ClO B1581106 3-Chloro-2-norbornanone CAS No. 30860-22-1

3-Chloro-2-norbornanone

Cat. No. B1581106
CAS RN: 30860-22-1
M. Wt: 144.6 g/mol
InChI Key: PQRKEKMZLKKQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-norbornanone is a chemical compound with the CAS Number: 30860-22-1 . It has a molecular weight of 144.6 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-norbornanone is represented by the formula C7H9ClO . The InChI representation of the molecule is InChI=1S/C7H9ClO/c8-6-4-1-2-5 (3-4)7 (6)9/h4-6H,1-3H2 .


Physical And Chemical Properties Analysis

3-Chloro-2-norbornanone is a liquid at room temperature . It has a refractive index of 1.499 and a density of 1.202 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Bicyclic Derivatives

3-Chloro-2-norbornanone: serves as a versatile intermediate in the synthesis of various bicyclic derivatives. These compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals. The chloro group in 3-Chloro-2-norbornanone can undergo substitution reactions, allowing for the introduction of various functional groups that can lead to the formation of complex bicyclic structures .

Development of Catalyst Systems

The compound is used in the development of catalyst systems for selective oxidation reactions. For instance, a study describes the use of a triple-component catalyst system involving 4-hydroxy-TEMPO for the highly selective aerobic oxidation of 2-norbornanol, which is closely related to 3-Chloro-2-norbornanone. Such catalyst systems are crucial for achieving high atom efficiency and yield in industrial chemical processes .

Safety and Hazards

3-Chloro-2-norbornanone is classified as a combustible liquid . It has a flash point of 94.00 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

3-chlorobicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKEKMZLKKQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909097
Record name 3-Chlorobicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-norbornanone

CAS RN

30860-22-1, 61914-03-2, 10464-71-8
Record name 3-Chloronorbornan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030860221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptan-2-one, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061914032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chlorobicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloronorbornan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-norbornanone
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-norbornanone
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-norbornanone
Reactant of Route 4
3-Chloro-2-norbornanone
Reactant of Route 5
3-Chloro-2-norbornanone
Reactant of Route 6
3-Chloro-2-norbornanone

Q & A

Q1: What is the primary focus of the research paper "REACTION OF 3-CHLORO-2-NORBORNANONE WITH SODIUM SULFIDE NONAHYDRATE"?

A1: The research paper investigates the reaction between 3-chloro-2-norbornanone and sodium sulfide nonahydrate. While the abstract doesn't provide specific details on the reaction products or outcomes, it implies that the study focuses on understanding the chemical transformation that occurs when these two compounds interact. This could involve identifying the major products formed, elucidating the reaction mechanism, and potentially exploring the factors influencing the reaction outcome (e.g., solvent, temperature, stoichiometry). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.